3,5-Dibromo-L-tyrosine 3,5-Dibromo-L-tyrosine 3,5-dibromo-L-tyrosine is a bromoamino acid that is L-tyrosine carrying bromo- substituents at positions C-3 and C-5 of the benzyl group. It has a role as an antithyroid drug and a human xenobiotic metabolite. It is a dihalogenated L-tyrosine, a non-proteinogenic L-alpha-amino acid and a bromoamino acid.
Brand Name: Vulcanchem
CAS No.: 300-38-9
VCID: VC21541201
InChI: InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
SMILES: C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Molecular Formula: C9H9Br2NO3
Molecular Weight: 338.98 g/mol

3,5-Dibromo-L-tyrosine

CAS No.: 300-38-9

Cat. No.: VC21541201

Molecular Formula: C9H9Br2NO3

Molecular Weight: 338.98 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-L-tyrosine - 300-38-9

CAS No. 300-38-9
Molecular Formula C9H9Br2NO3
Molecular Weight 338.98 g/mol
IUPAC Name (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Standard InChI Key COESHZUDRKCEPA-ZETCQYMHSA-N
Isomeric SMILES C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
SMILES C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N

Chemical Structure and Identification

3,5-Dibromo-L-tyrosine is structurally characterized as L-tyrosine carrying bromo substituents at positions C-3 and C-5 of the benzyl group. It is classified as a bromoamino acid, a dihalogenated L-tyrosine, a non-proteinogenic L-alpha-amino acid, and a human xenobiotic metabolite .

Basic Chemical Information

The compound is formally identified through various chemical parameters and identifiers as outlined in the following table:

ParameterValue
Molecular FormulaC₉H₉Br₂NO₃
Molecular Weight338.98 g/mol
CAS Registry Number300-38-9
EINECS206-091-5
IUPAC Name(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
InChIKeyCOESHZUDRKCEPA-UHFFFAOYSA-N

The chemical structure features a phenol ring with two bromine atoms at positions 3 and 5, a hydroxyl group at position 4, and an amino acid side chain .

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • Dibromotyrosine

  • Biotiren

  • Bromotiren

  • H-Tyr(3,5-DiBr)-OH

  • Dibromotirina

  • L-Tyrosine, 3,5-dibromo-

  • beta-(3,5-Dibromo-4-hydroxyphenyl)alanine

Physical and Chemical Properties

3,5-Dibromo-L-tyrosine exists as a white to off-white crystalline solid with specific physicochemical characteristics that influence its handling and applications in research and therapeutic contexts .

Physical Properties

The compound demonstrates the following physical parameters:

PropertyValue
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point245°C
Boiling Point416.6±45.0 °C (Predicted)
Density1.9706 (rough estimate)
Refractive Index0.8° (C=5, 1mol/L HCl)

These properties are critical considerations for laboratory handling and quality control in pharmaceutical applications .

Solubility and Chemical Behavior

The solubility profile of 3,5-Dibromo-L-tyrosine is characterized by limited dissolution in common solvents:

  • Slightly soluble in aqueous base

  • Slightly soluble in methanol (with sonication)

  • Slightly soluble in water

The compound exhibits acidic properties with multiple pKa values (2.17, 6.45, and 7.60 at 25°C), reflecting the ionization potential of its functional groups .

Synthesis and Preparation Methods

The preparation of 3,5-Dibromo-L-tyrosine has been optimized to provide efficient and scalable methods for laboratory and industrial production.

Bromination of L-Tyrosine

A simplified and effective method involves the direct bromination of L-tyrosine using dimethyl sulfoxide (DMSO) in hydrobromic acid and acetic acid (HBr/AcOH). This approach allows for selective bromination:

  • For 3-bromo-L-tyrosine: Reaction with 1.2 equivalents of DMSO in HBr/AcOH

  • For 3,5-dibromo-L-tyrosine: Reaction with 2.2 equivalents of DMSO under comparable conditions

This methodology represents "the simplest, safest and most efficient method for the preparation of gram quantities" of either the mono- or di-brominated tyrosine derivatives .

Advantages of Modern Synthesis Methods

The DMSO-mediated bromination offers several advantages over traditional methods:

  • Good yield of the desired product

  • Enhanced safety profile compared to alternative bromination reagents

  • Scalability for larger production requirements

  • Efficiency in reagent usage and reaction conditions

This synthetic approach has facilitated greater availability of 3,5-Dibromo-L-tyrosine for research purposes, particularly in neurological studies.

Pharmaceutical Applications

3,5-Dibromo-L-tyrosine has been investigated for various pharmaceutical applications, building on its unique chemical properties and biological activities.

Current Medicinal Uses

The compound has been evaluated for specific therapeutic applications:

  • Antithyroid medication (as indicated by its classification as an antithyroid drug)

  • Investigational neurological agent for stroke and seizure conditions

  • Potential therapeutic role in excitotoxicity-mediated disorders

Its mode of action on glutamatergic transmission provides a pharmacological basis for these applications.

Advantages Over Similar Compounds

When compared to related halogenated amino acids, 3,5-Dibromo-L-tyrosine has shown distinct advantages:

  • More comprehensive neuroprotection than 3,5-dibromo-L-phenylalanine in stroke models

  • Unique activity profile against NMDA receptors (depression rather than partial agonism)

  • Potentially favorable side effect profile compared to conventional glutamate antagonists

These comparative advantages make it a promising candidate for further pharmaceutical development.

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